molecular formula C21H22N4O B11001191 N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B11001191
M. Wt: 346.4 g/mol
InChI Key: LCGNKMUFSHSGSL-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-5-yl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide, also known by its IUPAC name, is a synthetic organic compound. Its chemical structure combines benzimidazole, indole, and acetamide moieties. Let’s break down its components:

    Benzimidazole: A bicyclic heterocycle containing a benzene ring fused to an imidazole ring.

    Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring.

    Acetamide: A functional group consisting of an amide linked to an acetyl group.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 1-methyl-1H-benzimidazole-5-carboxylic acid with 1-(propan-2-yl)-1H-indole-3-carboxylic acid, followed by amidation to form the final product.

Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (e.g., dichloromethane or dimethylformamide) and acid catalysts (such as sulfuric acid or p-toluenesulfonic acid). The reaction temperature and duration vary depending on the specific synthetic pathway.

Industrial Production: While laboratory-scale synthesis is well-documented, industrial production methods are proprietary. Large-scale manufacturing likely involves optimized processes to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states of nitrogen and carbon.

    Reduction: Reduction reactions can yield corresponding amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions may occur at the benzimidazole or indole positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives, while reduction leads to corresponding amines.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could serve as a precursor for other compounds or materials.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its effects.

Properties

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C21H22N4O/c1-14(2)25-12-15(17-6-4-5-7-19(17)25)10-21(26)23-16-8-9-20-18(11-16)22-13-24(20)3/h4-9,11-14H,10H2,1-3H3,(H,23,26)

InChI Key

LCGNKMUFSHSGSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)N(C=N4)C

Origin of Product

United States

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